3-(3,4-Dichlorobenzoyl)thiophene
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Description
“3-(3,4-Dichlorobenzoyl)thiophene” is also known as "(3,4-Dichlorophenyl)-3-thienylmethanone" . It is a compound with the molecular formula C11H6Cl2OS .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “3-(3,4-Dichlorobenzoyl)thiophene”, often involves heterocyclization of various substrates . For instance, 3,4-Dichlorobenzoyl chloride, a related compound, is prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride .Molecular Structure Analysis
The molecular weight of “3-(3,4-Dichlorobenzoyl)thiophene” is 257.13600 . The compound consists of a thiophene ring attached to a 3,4-dichlorobenzoyl group .Scientific Research Applications
Optical Properties and Solid-State Emission
Research has explored the electronic and steric effects of various functional groups on the optical and photophysical properties of poly(thiophene)s. In particular, the introduction of chloro groups has been shown to influence fluorescence yield and solid-state emission in these polymers (Li, Vamvounis, & Holdcroft, 2002).
Synthetic Applications
3,4-Bis(trimethylsilyl)thiophene has been utilized as a versatile building block for constructing unsymmetrically 3,4-disubstituted thiophenes. This has implications for synthesizing a wide range of thiophene derivatives with potential applications in various fields (Ye & Wong, 1997).
Polymer Synthesis
Poly(3,4-dichloro)thiophene has been synthesized for its potential as a light-conducting polymer. The polymer's properties were investigated in different polar solvents, highlighting its potential in material science applications (Xiang-rui, 2009).
Applications in Material Science and Pharmaceuticals
Thiophenes, including substituted thiophenes, have been widely used due to their diverse applications in material science and pharmaceuticals. Their roles in thin-film transistors, organic light-emitting transistors, chemical sensors, and solar cells have been particularly noted (Nagaraju et al., 2018).
Electrochromic Polymers
Alkyl-derivatized poly(3,4-ethylenedioxythiophenes) have been synthesized for their high-contrast electrochromic properties. These polymers demonstrate significant potential in applications requiring color change upon electrical stimulation (Sankaran & Reynolds, 1997).
properties
IUPAC Name |
(3,4-dichlorophenyl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2OS/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVYKUVOAIBGMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CSC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641857 |
Source
|
Record name | (3,4-Dichlorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorobenzoyl)thiophene | |
CAS RN |
898771-56-7 |
Source
|
Record name | (3,4-Dichlorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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